molecular formula C17H16N4S B2806992 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile CAS No. 476318-84-0

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No. B2806992
CAS RN: 476318-84-0
M. Wt: 308.4
InChI Key: NPCGKBYLYYCRLP-UHFFFAOYSA-N
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Description

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a member of the xanthine family of compounds and has been extensively studied for its role in various physiological and biochemical processes.

Scientific Research Applications

  • Corrosion Inhibition : Research indicates that derivatives of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile, including similar compounds to the one you mentioned, are effective as corrosion inhibitors. These compounds have been synthesized through one-pot multicomponent condensation reactions and shown to inhibit corrosion efficiently, with the rate of inhibition increasing with the concentration of the derivatives (Mahmoud & El-Sewedy, 2018).

  • Synthesis of Heterocyclic Compounds : These compounds have been used in the cascade synthesis of thieno[2,3-b]pyridines and other heterocyclic compounds. This involves a stepwise one-pot, three-component reaction, showing the versatility of these compounds in creating various derivatives with potential applications in different fields (Alinaghizadeh et al., 2015).

  • Antimicrobial Properties : Preliminary studies have shown that certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are structurally similar to the compound , possess antimicrobial properties. These compounds have been tested against different types of Gram-stained bacteria, indicating their potential use as substitutes for known antibiotics (Koszelewski et al., 2021).

  • Synthesis of Novel Compounds : These pyridine derivatives have also been used to synthesize new compounds with various functional groups. This showcases their utility in creating diverse chemical structures, which could have multiple applications in pharmaceuticals and materials science (Khrustaleva et al., 2014).

  • Green Chemistry Applications : In addition, these derivatives have been synthesized using green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents. This highlights the potential of these compounds in sustainable chemical practices (Kidwai & Chauhan, 2014).

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGKBYLYYCRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile

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